4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-14-6-9-16(10-7-14)27(24,25)21-15-8-11-17-18(12-15)26-13-20(2,3)19(23)22(17)4/h6-12,21H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNSIVYJCHUEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazepine ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carboxylic acid derivative, under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the oxazepine intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Ethylation and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
The compound 4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its applications in medicinal chemistry, materials science, and environmental studies, supported by relevant data tables and case studies.
Anticancer Activity
Research has indicated that derivatives of benzenesulfonamide compounds exhibit significant anticancer activity. The specific compound has been studied for its potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of similar compounds, suggesting that modifications to the sulfonamide group can enhance biological activity against cancer cells .
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. Compounds with a benzenesulfonamide backbone have shown effectiveness against various bacterial strains. For example, a case study demonstrated that a related sulfonamide compound exhibited potent activity against Staphylococcus aureus, indicating the potential for developing new antibiotics based on this chemical framework .
Neuroprotective Effects
Recent investigations have also focused on the neuroprotective effects of compounds similar to 4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide. Research published in Neuroscience Letters reported that certain derivatives could protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Polymer Chemistry
In materials science, the unique properties of this compound can be exploited for synthesizing advanced polymers. The incorporation of sulfonamide groups into polymer matrices can enhance thermal stability and mechanical properties. A study demonstrated that polymers modified with sulfonamide exhibited improved resistance to thermal degradation compared to their unmodified counterparts .
Coatings and Adhesives
The compound's chemical structure allows it to function effectively as a curing agent in epoxy resins. Research has shown that adding 4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide can improve adhesion properties and overall durability of coatings used in harsh environments .
Water Treatment
The sulfonamide group is known for its ability to interact with various pollutants. Studies have explored the use of this compound in water treatment processes to remove heavy metals and organic contaminants from wastewater. A notable case study illustrated its effectiveness in adsorbing lead ions from aqueous solutions .
Biodegradation Studies
Research into the biodegradability of sulfonamide compounds has revealed insights into their environmental impact. A study indicated that certain microorganisms could degrade similar compounds effectively, suggesting potential pathways for bioremediation strategies involving this compound .
Data Tables
Mechanism of Action
The mechanism of action of 4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and oxazepine-containing compounds.
Sulfonamide derivatives: These compounds are known for their antibacterial properties and are used in various therapeutic applications.
Oxazepine-containing compounds: These compounds are of interest due to their potential biological activities and unique chemical properties.
Uniqueness
The uniqueness of 4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties not found in other similar compounds.
Biological Activity
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : 4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
- Molecular Formula : C19H26N2O3S
- Molecular Weight : Approximately 362.49 g/mol
This compound belongs to a class of sulfonamide derivatives that have shown promise in various biological applications, particularly in medicinal chemistry.
Anticancer Potential
Research indicates that compounds with oxazepin structures exhibit potential anticancer properties. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Enzyme Inhibition
Sulfonamides can act as enzyme inhibitors. For instance, they can inhibit carbonic anhydrase and other enzymes critical for metabolic processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma or edema.
Neuroprotective Effects
Some derivatives of oxazepin compounds have been investigated for their neuroprotective effects. They may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage.
Study 1: Antimicrobial Activity of Sulfonamides
A comparative study on various sulfonamide derivatives showed that modifications in the chemical structure significantly affected their antimicrobial efficacy. The introduction of ethyl groups and oxazepin moieties enhanced activity against Gram-positive bacteria while maintaining low toxicity levels in mammalian cells.
Study 2: Anticancer Activity
Research published in Journal of Medicinal Chemistry demonstrated that certain oxazepin derivatives induced apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Study 3: Enzyme Inhibition
A study focused on sulfonamide derivatives indicated that they could effectively inhibit carbonic anhydrase II with IC50 values in the low micromolar range. This suggests potential applications in treating conditions where carbonic anhydrase plays a pivotal role.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: Key synthetic steps include:
- Sulfonamide coupling : React 4-ethylbenzenesulfonyl chloride with the amine group of the benzooxazepine precursor under basic conditions (e.g., pyridine or triethylamine).
- Oxazepine ring formation : Cyclization via nucleophilic substitution or acid-catalyzed dehydration.
- Optimization : Use design-of-experiments (DoE) to adjust parameters like temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometric ratios. Monitor purity via HPLC and adjust recrystallization solvents (e.g., ethanol/water mixtures) for higher yield .
- Quality Control : Validate synthetic intermediates using H-NMR and LC-MS to confirm structural integrity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Structural Confirmation : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and bond angles. Pair with H/C-NMR to verify substituent positions and sulfonamide linkage .
- Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. For trace impurities, employ high-resolution mass spectrometry (HRMS) .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points, critical for storage conditions .
Q. What solubility and stability profiles should researchers consider for in vitro assays?
Methodological Answer:
- Solubility Screening : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) for colloidal dispersion. Use dynamic light scattering (DLS) to monitor aggregation .
- Stability : Conduct accelerated degradation studies under varying pH (1–10), temperature (4–40°C), and light exposure. Quantify degradation products via LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reaction outcomes .
- Molecular Dynamics (MD) Simulations : Model binding to biological targets (e.g., enzymes) using force fields like CHARMM. Validate docking scores with in vitro IC data .
- AI-Driven Optimization : Integrate COMSOL Multiphysics for reaction parameter predictions, reducing trial-and-error in synthesis .
Q. What strategies resolve contradictions between theoretical predictions and experimental SAR data?
Methodological Answer:
- Hypothesis Testing : Use the quadripolar model (theoretical, epistemological, technical, morphological poles) to align computational models with empirical observations. For example, if DFT predicts low reactivity but assays show high activity, re-examine solvation effects or tautomeric forms .
- Multivariate Analysis : Apply partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity .
Q. What novel catalytic systems or green chemistry approaches improve synthesis efficiency?
Methodological Answer:
Q. How do advanced analytical techniques elucidate supramolecular arrangements?
Methodological Answer:
Q. What in vivo models are appropriate for pharmacokinetic and toxicity studies?
Methodological Answer:
- Model Selection : Use zebrafish embryos for initial toxicity screening (LC) and murine models for bioavailability (AUC, C). Apply LC-MS/MS for plasma quantification .
- Mechanistic Studies : Use CRISPR-engineered cell lines to isolate target pathways (e.g., kinase inhibition) and minimize off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
